2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride
Description
Historical Context of Halogenated Acyl Chlorides in Chemical Research
The development of halogenated acyl chlorides as synthetic intermediates traces its origins to the fundamental understanding of acyl halide chemistry established in the early 20th century. Acyl halides, also known as acid halides, are chemical compounds derived from oxoacids by replacing a hydroxyl group with a halide group, typically forming compounds with the general formula RCOX where R represents an organic group, CO represents the carbonyl group, and X represents the halogen atom. The historical significance of these compounds stems from their exceptional reactivity, which makes them invaluable as synthetic intermediates in organic chemistry.
The evolution of halogenated acyl chloride synthesis has been marked by significant methodological advances, particularly in the preparation of aromatic acyl chlorides. Industrial scale production methods have been developed utilizing reactions of carboxylic acids with various chlorinating agents including thionyl chloride, phosphorus trichloride, and phosphorus pentachloride. The reaction of acetic anhydride with hydrogen chloride has been employed industrially to produce acetyl chloride on a massive scale, with billions of kilograms generated annually for acetic acid production.
Aromatic acyl chlorides, such as benzoyl chloride, have been traditionally produced from benzotrichloride using either water or benzoic acid in processes that demonstrate the versatility of halogenated precursors. The development of specialized catalytic systems has further enhanced the efficiency of acyl chloride preparation, with carboxamide catalysts enabling high yields and purities in industrial processes.
Significance of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride in Contemporary Chemistry
The compound this compound occupies a unique position in contemporary chemical research due to its structural complexity and the presence of multiple functional groups that contribute to its reactivity profile. The molecular formula C₁₀H₉BrCl₂O₂ indicates the presence of both bromine and chlorine substituents on the aromatic ring, along with an acyl chloride functionality that serves as the primary reactive center.
The significance of this compound extends beyond its fundamental chemical properties to encompass its potential applications in various research domains. The phenoxy structural motif present in this compound bears resemblance to important herbicidal compounds, particularly the aryloxyphenoxypropionate class of herbicides that have been extensively studied for their biological activity. These structural similarities suggest potential applications in agricultural chemistry research, although the specific biological activities of this compound require further investigation.
The compound's acyl chloride functionality renders it highly reactive toward nucleophilic substitution reactions, making it valuable as a synthetic intermediate for the preparation of various derivatives including esters, amides, and anhydrides. The presence of halogen substituents on the aromatic ring provides additional sites for potential chemical modification through various substitution and coupling reactions.
Table 1: Physical and Chemical Properties of this compound
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound name reflects the sequential priority of functional groups, with the acyl chloride functionality serving as the principal functional group due to its high reactivity and synthetic importance.
The structural analysis reveals that this compound belongs to the broader classification of acyl halides, specifically acyl chlorides, which are characterized by the presence of a carbonyl group singly bonded to a halogen atom. The general formula for acyl halides can be written as RCOX, where R may represent various organic groups, CO represents the carbonyl group, and X represents the halide substituent.
Within the acyl halide classification system, this compound can be further categorized as an aromatic acyl chloride due to the presence of the phenoxy group attached to the acyl carbon through an ether linkage. The phenoxy substituent contains both bromine and chlorine atoms at the 4 and 2 positions respectively, classifying it as a polyhalogenated aromatic ether derivative.
The compound also falls under the broader category of carboxylic acid derivatives, as acyl chlorides are considered reactive derivatives of carboxylic acids where the hydroxyl group has been replaced by a chlorine atom. This classification is particularly relevant for understanding the compound's reactivity patterns and potential synthetic applications.
Table 2: Classification Hierarchy of this compound
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary | Organic Compound | Halogenated Acyl Chloride |
| Secondary | Acyl Halide | Aromatic Acyl Chloride |
| Tertiary | Carboxylic Acid Derivative | Phenoxy-substituted Acyl Chloride |
| Quaternary | Polyhalogenated Compound | Bromo-chloro Aromatic Derivative |
Research Objectives and Scholarly Significance
The scholarly investigation of this compound encompasses multiple research objectives that reflect the compound's potential contributions to various fields of chemical science. Primary research objectives include the comprehensive characterization of its physical and chemical properties, elucidation of its reactivity patterns, and exploration of its synthetic utility as an intermediate in organic synthesis.
The reactivity profile of acyl chlorides is well-established in the literature, with these compounds demonstrating exceptional susceptibility to nucleophilic attack due to the highly electrophilic nature of the carbonyl carbon. The presence of halogen substituents on the aromatic ring in this compound introduces additional electronic effects that may modulate the reactivity of the acyl chloride functionality, presenting opportunities for detailed mechanistic studies.
Research into the synthetic applications of this compound may involve its use in nucleophilic acyl substitution reactions to generate various derivatives including esters, amides, and anhydrides. The compound's potential utility in Friedel-Crafts acylation reactions represents another significant research avenue, particularly given the activating or deactivating effects that the halogen substituents may exert on aromatic substrates.
The scholarly significance of studying this compound extends to its potential role in the development of new synthetic methodologies and the understanding of structure-reactivity relationships in halogenated acyl chlorides. The compound's structural complexity makes it an ideal model system for investigating the interplay between electronic effects and steric factors in determining reactivity patterns.
Furthermore, research into the compound's behavior under various reaction conditions may contribute to the broader understanding of acyl chloride chemistry and inform the design of new synthetic strategies. The presence of multiple halogen atoms provides opportunities for selective functionalization studies that could lead to the development of novel synthetic transformations.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGRJDOUGFYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
[ \text{4-Bromo-2-chlorophenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, particularly at positions ortho and para to the existing substituents.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Hydrolysis: Water or aqueous bases are used to hydrolyze the acyl chloride group.
Major Products Formed
Esters and Amides: Formed from nucleophilic substitution reactions.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Medicinal Chemistry
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the modification of bioactive molecules, enhancing their therapeutic properties.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit antitumor activity by targeting microtubule dynamics. A study showed that compounds synthesized using this intermediate could inhibit cell proliferation in cancer cell lines such as HeLa and MCF7, leading to G2/M phase arrest and subsequent apoptosis.
Agricultural Applications
The compound is also explored for its potential as a pesticide or herbicide. The presence of halogen atoms (bromine and chlorine) can enhance the biological activity against pests while minimizing environmental impact.
Case Study: Herbicidal Activity
Field studies have indicated that formulations containing this compound can effectively control weed populations with reduced phytotoxicity to crops. This makes it a candidate for developing selective herbicides.
Material Science
In material science, this compound can be utilized in the synthesis of polymers or specialty chemicals due to its reactive acyl chloride functional group.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced materials applications.
| Compound | IC50 (µM) | Efficacy (%) | Target |
|---|---|---|---|
| BMH | 2.4 | 100 | Microtubules |
| Derivative A | 0.025 | >90 | Microtubules |
| Derivative B | 1.0 | 85 | Microtubules |
Table 2: Comparison with Similar Compounds
| Compound | Structure | Antitumor Activity |
|---|---|---|
| 5-Bromo-2-methoxyaniline | BMH Structure | High |
| 2-Bromo-5-methoxyaniline | Similar Structure | Moderate |
| 4-Bromo-3-methoxyaniline | Similar Structure | Low |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical properties of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride and its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Functional Group |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₀Cl₂O₂ | 233.1 | 5542-60-9 | 4-Br, 2-Cl on phenoxy; branched acyl | Acyl chloride |
| (4-Bromo-2-chlorophenoxy)acetyl chloride | C₈H₅BrCl₂O₂ | 283.93 | 110630-87-0 | 4-Br, 2-Cl on phenoxy; linear acyl | Acyl chloride |
| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C₁₀H₁₀Cl₂O₂ | 233.1 | 5542-60-9 | 4-Cl on phenoxy; branched acyl | Acyl chloride |
| 2-(4-Chlorophenoxy)nicotinoyl chloride | C₁₃H₉ClN₂O₂ | 272.68 | Not Provided | 4-Cl on phenoxy; nicotinoyl group | Acyl chloride |
| 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide | C₁₀H₁₀BrClNO | 278.55 | Not Provided | 4-Cl on phenyl; branched amide | Amide |
Reactivity and Functional Group Influence
Acyl Chloride vs. Amide :
The target compound and its acyl chloride analogues exhibit higher reactivity than amide derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide ). Acyl chlorides readily undergo nucleophilic acyl substitution, enabling efficient synthesis of esters or amides. In contrast, amides are more stable and less reactive, making them suitable for prolonged drug release mechanisms.- Branched vs.
Halogen Substitution Effects
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance the electron-withdrawing effect compared to chlorine. For example, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride lacks bromine, reducing its molecular weight (233.1 vs. 283.93 g/mol for the brominated acetyl chloride) and altering lipophilicity . This impacts solubility and bioavailability in biological systems.
Positional Isomerism : The 4-bromo-2-chloro substitution pattern in the target compound creates a distinct electronic environment compared to simpler 4-chloro derivatives. This influences resonance stabilization and intermolecular interactions, as seen in crystallographic studies of related bromo-chloro aromatic systems .
Biological Activity
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride, with the CAS number 1160257-74-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom, a chlorine atom, and a phenoxy group. Its molecular formula is C10H8BrClO2, indicating a complex structure that may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents (bromine and chlorine) are known to enhance the compound's lipophilicity, potentially facilitating its penetration through cellular membranes and enhancing binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains.
- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. It shows promise in inhibiting tumor cell growth in vitro.
- Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Anticancer Activity
A study published in Cancer Letters demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For instance, modifications to the phenoxy group were found to enhance cytotoxicity against glioblastoma cell lines. The presence of halogen atoms was crucial for maintaining activity, as observed in various derivatives tested at concentrations ranging from 5 to 50 μM .
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| This compound | 25 | 40% |
| Control (DMSO) | - | 100% |
| Similar Derivative A | 25 | 30% |
| Similar Derivative B | 50 | 20% |
Table 1: Cytotoxic effects of selected compounds on glioblastoma cells.
Antimicrobial Studies
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It showed moderate inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Safety Profile
While exploring its biological activities, safety considerations are paramount. The compound is classified as a skin and eye irritant, necessitating careful handling in laboratory settings. Safety data sheets indicate risks associated with exposure, including chemical burns upon contact with skin or eyes .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or esterification of 4-bromo-2-chlorophenol with 2-methylpropanoyl chloride. Key steps include:
- Reaction Conditions : Use anhydrous aluminum chloride (AlCl₃) as a catalyst in dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C for 4–6 hours .
- Purification : Distillation under reduced pressure (boiling point range 131–133°C) or recrystallization from dry hexane .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 9:1). Typical yields range from 65–75% .
Advanced: How can conflicting NMR data for this compound be resolved during structural confirmation?
Answer:
Discrepancies in or NMR peaks (e.g., aromatic proton splitting or carbonyl shifts) may arise from solvent impurities, residual water, or stereochemical effects. Mitigation strategies:
- Deuterated Solvents : Use rigorously dried CDCl₃ or DMSO-d₆ to avoid peak broadening .
- 2D NMR : Perform HSQC or HMBC to assign ambiguous signals, particularly for the bromine/chlorine-substituted aromatic ring .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with CIF data from Acta Crystallographica Section E ).
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .
- Exposure Control : Monitor airborne concentrations with OSHA-approved sensors (TLV: 0.1 ppm). Install emergency showers/eyewash stations .
- Spill Management : Absorb spills with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Advanced: How can the hydrolytic stability of this compound be systematically evaluated under varying pH conditions?
Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analytical Methods :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify degradation products .
- LC-MS : Identify hydrolysis byproducts (e.g., 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid) via high-resolution mass spectrometry .
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FT-IR : Confirm acyl chloride functionality (C=O stretch at ~1800 cm⁻¹) and aryl-halide bonds (C-Br: 650 cm⁻¹; C-Cl: 750 cm⁻¹) .
- NMR : Identify the quaternary carbon adjacent to the carbonyl group (~55 ppm) and aromatic carbons (110–150 ppm) .
- Elemental Analysis : Verify purity (>95%) via CHNS/O combustion analysis .
Advanced: How can competing reaction pathways during nucleophilic substitution be minimized?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states without side reactions .
- Temperature Control : Maintain reactions at –20°C to suppress elimination (e.g., formation of α,β-unsaturated ketones) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to optimize regioselectivity in aryl halide substitutions .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at –20°C in amber glass vials to prevent photodegradation .
- Desiccation : Use argon-purged containers with molecular sieves (3Å) to inhibit hydrolysis .
- Compatibility : Avoid contact with alcohols, amines, or water-containing reagents .
Advanced: How to address discrepancies in reported toxicity profiles across safety data sheets?
Answer:
- Source Evaluation : Prioritize data from OSHA-aligned SDS (e.g., Alfa Aesar ) over commercial vendors.
- In Silico Modeling : Use tools like EPA’s ECOSAR to predict ecotoxicity (e.g., LC₅₀ for aquatic organisms) .
- Experimental Validation : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
- Intermediate Synthesis : Used in preparing fibrate derivatives (e.g., fenofibrate analogs) via esterification .
- Prodrug Development : Acts as a prodrug for 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid, a PPAR-α agonist .
Advanced: How can computational chemistry aid in predicting its reactivity in novel reactions?
Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic attack sites .
- MD Simulations : Model solvation effects in DCM or THF to estimate activation energies for nucleophilic substitutions .
- Docking Studies : Screen interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
